2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions often include the use of solvents like dioxane and base-promoted intramolecular C–S bond coupling cyclization .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, focus on efficient, economical, and environmentally friendly processes. These methods often involve the use of green chemistry principles, such as the use of less hazardous chemicals and energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .
Scientific Research Applications
2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide: Another benzothiazole derivative with similar biological activities.
2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: Shares structural similarities and is used in similar applications.
Uniqueness
2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-17-12-13-20-21(14-17)29-23(24-20)25(15-18-8-4-2-5-9-18)22(26)16-30(27,28)19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPIOGIPVPACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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